Decanoic acid, 10-fluoro-, 2-fluoroethyl ester

Description

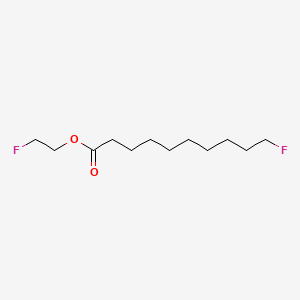

Decanoic acid, 10-fluoro-, 2-fluoroethyl ester is a fluorinated derivative of decanoic acid (a 10-carbon saturated fatty acid). Its structure features a fluorine atom at the 10th carbon of the carboxylic acid chain and a 2-fluoroethyl ester group. This compound combines the hydrophobic properties of long-chain fatty acids with the electronegativity and stability imparted by fluorine atoms. Fluorinated esters are of interest in pharmaceuticals, agrochemicals, and materials science due to enhanced metabolic stability and resistance to degradation .

Properties

CAS No. |

591-74-2 |

|---|---|

Molecular Formula |

C12H22F2O2 |

Molecular Weight |

236.30 g/mol |

IUPAC Name |

2-fluoroethyl 10-fluorodecanoate |

InChI |

InChI=1S/C12H22F2O2/c13-9-7-5-3-1-2-4-6-8-12(15)16-11-10-14/h1-11H2 |

InChI Key |

ZUHZQTHCYZBUHF-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC(=O)OCCF)CCCCF |

Origin of Product |

United States |

Preparation Methods

Fluorination via Nonafluorobutanesulfonyl Fluoride and Esterification

A modern and efficient method involves the fluorination of hydroxy-substituted decanoate esters using nonafluorobutanesulfonyl fluoride under inert atmosphere, followed by base-mediated hydrolysis and esterification.

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Nonafluorobutanesulfonyl fluoride, N-ethyl-N,N-diisopropylamine, triethylamine tris(hydrogen fluoride), tetrahydrofuran, 20 °C, inert atmosphere | Fluorination of methyl 10-hydroxydecanoate to introduce fluorine at the 10th carbon | High regioselectivity for 10-fluoro substitution |

| 2 | Sodium hydroxide, methanol, water, 40 °C, inert atmosphere, 6 h | Hydrolysis and conversion to 10-fluorodecanoic acid | Moderate to high yield reported |

| 3 | Esterification with 2-fluoroethanol (not explicitly detailed but inferred) | Formation of 2-fluoroethyl ester from 10-fluorodecanoic acid | Standard esterification methods apply |

This approach is supported by Zhao et al. (2017), who demonstrated selective fluorination and subsequent transformations under mild conditions, preserving the fluorine substitution integrity.

Synthesis via Diethyl Fluoromalonate Intermediates

Older but well-documented methods utilize diethyl fluoromalonate as a key intermediate to build α-fluoroalkanoic acids, which can be further esterified:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Sodium hydride dispersion in mineral oil, ethyl fluoroacetate, anhydrous ether, ice-cooled, slow addition over 19 h | Formation of diethyl fluoromalonate ester | Crude yield ~27.7%, purified ~23.6% |

| 2 | Hydrolysis with potassium hydroxide in ethanol, filtration, acidification | Conversion to fluoromalonic acid | Moderate yield, requires careful control |

| 3 | Alkylation with appropriate alkyl halides to extend carbon chain | Preparation of alkylated fluoromalonate derivatives | Variable yields |

| 4 | Hydrolysis and decarboxylation under reflux with hydrochloric acid | Formation of α-fluoroalkanoic acids including 10-fluorodecanoic acid | Yields up to 80% for related acids |

| 5 | Esterification with 2-fluoroethanol under acidic or coupling conditions | Formation of 2-fluoroethyl ester | Standard esterification |

This classical route is detailed in the Canadian Journal of Chemistry (1965) and provides a robust framework for synthesizing fluorinated fatty acids and their esters.

Direct Esterification of 10-Fluorodecanoic Acid with 2-Fluoroethanol

Once 10-fluorodecanoic acid is obtained (via methods such as above or commercial sources), esterification with 2-fluoroethanol can be performed using:

- Acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux in anhydrous conditions

- Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) for milder conditions

- Removal of water by azeotropic distillation or molecular sieves to drive equilibrium

This method is standard in organic synthesis for preparing fluoroalkyl esters and is assumed for the 2-fluoroethyl ester derivative, though specific literature on this exact esterification is limited.

Comparative Data Table of Preparation Methods

Additional Notes and Research Insights

- The fluorination step is critical for regioselectivity; nonafluorobutanesulfonyl fluoride reagents provide selective fluorination at the terminal position without over-fluorination or side reactions.

- The diethyl fluoromalonate approach allows for the synthesis of a variety of α-fluoroalkanoic acids by varying the alkylation step, offering a modular synthetic route.

- Esterification with 2-fluoroethanol introduces an additional fluorine atom in the ester moiety, potentially enhancing the compound’s lipophilicity and metabolic stability.

- Purification typically involves recrystallization or distillation, with care taken to avoid hydrolysis or defluorination.

Chemical Reactions Analysis

Types of Reactions

Decanoic acid, 10-fluoro-, 2-fluoroethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 10-fluorodecanoic acid and 2-fluoroethanol.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms in the molecule can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Hydrolysis: 10-fluorodecanoic acid and 2-fluoroethanol.

Reduction: 10-fluorodecanol and 2-fluoroethanol.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHFO

- Molecular Weight : 190.25 g/mol

- CAS Number : 334-59-8

The presence of fluorine atoms in the structure enhances the compound's lipophilicity and stability, making it suitable for various applications.

Scientific Research Applications

-

Biochemical Research :

- Fatty Acid Metabolism : Decanoic acid derivatives have been studied for their role in fatty acid metabolism. The fluorinated versions may influence metabolic pathways differently from their non-fluorinated counterparts, providing insights into lipid metabolism and potential therapeutic targets for metabolic disorders.

- Cell Membrane Studies : The unique properties of fluorinated fatty acids allow researchers to investigate their effects on cell membrane fluidity and permeability. This can provide valuable information regarding drug delivery systems and cellular interactions.

-

Pharmaceutical Development :

- Drug Design : The compound's structure can be utilized in medicinal chemistry to design new drugs with improved efficacy and reduced side effects. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.

- Antimicrobial Activity : Research indicates that certain fluorinated fatty acids possess antimicrobial properties. Studies are ongoing to evaluate the effectiveness of decanoic acid derivatives against various pathogens, which could lead to novel antimicrobial agents.

-

Materials Science :

- Fluorinated Polymers : The incorporation of decanoic acid derivatives into polymer matrices can enhance properties such as chemical resistance, thermal stability, and hydrophobicity. These materials are particularly useful in coatings and packaging applications where durability is critical.

- Surfactants and Emulsifiers : Due to their amphiphilic nature, fluorinated fatty acids are being explored as surfactants in various industrial applications, including cosmetics and personal care products.

Case Study 1: Antimicrobial Properties

A study published in Applied Microbiology evaluated the antimicrobial efficacy of various fluorinated fatty acids, including decanoic acid derivatives. The results demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new preservatives or antimicrobial agents for food and cosmetic products.

Case Study 2: Drug Delivery Systems

Research conducted by the Journal of Controlled Release investigated the use of fluorinated fatty acids in drug delivery systems. The study found that encapsulating drugs within fluorinated lipid carriers improved bioavailability and targeted delivery to specific tissues, highlighting the potential of decanoic acid derivatives in enhancing therapeutic outcomes.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Biochemical Research | Investigating metabolic pathways and cell membrane interactions | Insights into lipid metabolism |

| Pharmaceutical Development | Designing drugs with enhanced efficacy | Improved therapeutic profiles |

| Materials Science | Developing durable polymers with enhanced properties | Increased chemical resistance |

| Antimicrobial Activity | Evaluating effectiveness against pathogens | New antimicrobial agents |

| Drug Delivery Systems | Enhancing bioavailability through lipid carriers | Targeted therapy and improved patient outcomes |

Mechanism of Action

The mechanism of action of decanoic acid, 10-fluoro-, 2-fluoroethyl ester depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially altering their activity. The ester bond can be hydrolyzed by esterases, releasing the active components, 10-fluorodecanoic acid and 2-fluoroethanol, which can then exert their effects on molecular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Decanoic Acid Ethyl Ester (Ethyl Decanoate)

- Properties :

- Molecular Weight : 200.18 g/mol (as per GC-MS data in ).

- Volatility : Contributes to fruity aromas in alcoholic beverages (e.g., Chinese baijiu and jujube brandy) .

- Applications : Key flavor compound in food and beverages; positively correlates with superior-grade base liquor quality due to esterification during fermentation .

- Contrast: Unlike the fluorinated derivative, ethyl decanoate lacks fluorine, making it less chemically inert and more prone to enzymatic hydrolysis.

Decanoic Acid Methyl Ester (Methyl Decanoate)

- Structure: Methyl ester of decanoic acid.

- Properties :

- Contrast : The absence of fluorine limits its stability under harsh conditions compared to fluorinated esters.

Fluorinated Derivatives

- Nonadecafluorodecanoic Acid (PFDA): A perfluorinated analog with 19 fluorine atoms. Properties: Classified as a substance of very high concern (SVHC) due to persistence and toxicity .

- Ammonium Salt of Heavily Fluorinated Decanoic Acid (CAS 3658-63-7): Structure: Contains 18 fluorine atoms and a trifluoromethyl group. Molecular Weight: 581.12 g/mol (). Applications: Likely used in surfactants or specialty polymers. Contrast: The target compound’s mono-fluoroethyl ester group differentiates it in solubility and reactivity.

Physicochemical Properties

| Property | Decanoic Acid, 10-Fluoro-, 2-Fluoroethyl Ester (Estimated) | Ethyl Decanoate | Methyl Decanoate | Ammonium Salt (CAS 3658-63-7) |

|---|---|---|---|---|

| Molecular Formula | C₁₂H₂₁F₂O₂ | C₁₂H₂₄O₂ | C₁₁H₂₂O₂ | C₁₁HF₂₁O₂·H₃N |

| Molecular Weight (g/mol) | ~246.3 (estimated) | 200.18 | 186.16 | 581.12 |

| Boiling Point | Higher than non-fluorinated esters | 243–245°C | 224°C | N/A |

| Solubility | Low water solubility; enhanced lipid solubility | Insoluble in water | Insoluble in water | Likely polar due to ammonium |

| Stability | High thermal/chemical stability | Moderate | Moderate | Extremely stable |

Biological Activity

Decanoic acid, 10-fluoro-, 2-fluoroethyl ester, also known as a derivative of decanoic acid, has garnered attention in recent years for its potential biological activities. This compound is characterized by the presence of fluorine atoms, which may enhance its pharmacological properties compared to its parent compound, decanoic acid. This article provides a comprehensive overview of the biological activity associated with this ester, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C12H21F2O2

- Molecular Weight : 234.29 g/mol

- CAS Number : 591-74-2

- Structure : The structure includes a decanoic acid backbone modified with fluorinated ethyl groups.

Decanoic acid and its derivatives exhibit several biological activities attributed to their interaction with various molecular targets:

- Antimicrobial Activity : Decanoic acid has shown efficacy against a range of bacteria and fungi. The introduction of fluorine atoms in the ester may enhance its lipophilicity, potentially improving membrane penetration and antimicrobial potency .

- Anticonvulsant Properties : Research indicates that decanoic acid can modulate neurotransmission by acting as a non-competitive antagonist at AMPA receptors. This mechanism is particularly relevant in the context of ketogenic diets where decanoic acid plays a role in seizure control .

- Mitochondrial Biogenesis : The compound has been implicated in promoting mitochondrial biogenesis through activation of PPARγ (Peroxisome Proliferator-Activated Receptor gamma), leading to increased citrate synthase activity and enhanced energy metabolism .

Biological Activity Data Table

| Biological Activity | Evidence Level | References |

|---|---|---|

| Antimicrobial | Moderate | |

| Anticonvulsant | High | |

| Mitochondrial Biogenesis | Moderate |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of decanoic acid against Staphylococcus aureus and Candida albicans. Results indicated significant growth inhibition at concentrations above 0.5% w/v, suggesting its potential use as an antimicrobial agent in clinical settings .

- Seizure Control in Epilepsy Patients : In a clinical trial involving patients with drug-resistant epilepsy, administration of a medium-chain triglyceride (MCT) diet, rich in decanoic acid, resulted in a notable reduction in seizure frequency. The study highlighted the role of decanoic acid as a key component contributing to the diet's anticonvulsant effects .

- Mitochondrial Dysfunction Treatment : Research on Leigh syndrome patients showed that treatment with decanoic acid improved mitochondrial function markers such as citrate synthase activity and complex I activity in fibroblasts. This suggests potential therapeutic applications for mitochondrial disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Decanoic acid, 10-fluoro-, 2-fluoroethyl ester, and what methodological challenges arise during its preparation?

- Answer : Synthesis typically involves fluorination of decanoic acid derivatives. A multistep approach, as demonstrated in analogous fluorinated esters (e.g., 2-fluorooctanoic acid), includes:

Halogen exchange : Substitution of hydroxyl or carboxyl groups with fluorine using agents like DAST (diethylaminosulfur trifluoride) .

Esterification : Reaction of 10-fluorodecanoic acid with 2-fluoroethanol under acid catalysis (e.g., H₂SO₄), followed by purification via fractional distillation or chromatography .

- Challenges :

- Low yields due to steric hindrance from bulky fluoroalkyl groups.

- Byproduct formation (e.g., diesters or unreacted intermediates), requiring rigorous NMR and GC-MS validation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer : A combination of methods is critical:

- GC-MS : For purity assessment and quantification, using internal standards like decanoic acid methyl ester .

- ¹⁹F NMR : To confirm fluorination patterns and rule out positional isomers .

- FT-IR : Identification of ester (C=O, ~1740 cm⁻¹) and C-F (1100–1000 cm⁻¹) bonds .

- Elemental Analysis : Validates empirical formula, particularly for high fluorine content .

Q. What are the known biological activities of fluorinated decanoate esters, and how are these assessed experimentally?

- Answer : Fluorinated esters exhibit antimicrobial and cytotoxic properties. Key assays include:

- Yeast inhibition studies : Saccharomyces cerevisiae models reveal disruption of membrane integrity via pH imbalance, measured by growth curves and viability assays .

- Cell culture toxicity : IC₅₀ determination in mammalian cells using MTT assays, with comparative analysis to non-fluorinated analogs .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and functional properties of this compound?

- Answer :

- DFT calculations : Predict fluorination energetics and transition states to guide reagent selection (e.g., DAST vs. SF₄) .

- MD simulations : Model ester-lipid bilayer interactions to predict bioavailability or toxicity .

- QSPR models : Correlate structural features (e.g., fluorine position) with logP and solubility for drug design .

Q. What experimental strategies resolve contradictions in reported toxicity data for fluorinated esters?

- Answer : Discrepancies often arise from:

- Purity variability : Strict QC protocols (e.g., ≥98% purity via HPLC) are essential .

- Species-specific responses : Cross-validate in multiple models (e.g., S. cerevisiae, E. coli, human cell lines) .

- Mechanistic studies : Use transcriptomics (e.g., RNA-seq) to identify stress pathways (e.g., oxidative vs. membrane disruption) .

Q. How do regulatory classifications (e.g., ECHA’s SVHC list) impact research on fluorinated esters?

- Answer :

- Safety protocols : PFAS-like substances (e.g., nonadecafluorodecanoic acid) require enhanced containment (glove boxes, fume hoods) due to persistence and bioaccumulation risks .

- Documentation : Compliance with REACH mandates detailed hazard profiles, including ecotoxicity (e.g., Daphnia magna LC₅₀) and biodegradation studies .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.